Silver Oxide

Catalysis Wastewater treatment Advanced oxidation processes

Silver Oxide (Ag₂O, CAS 11113-88-5) is the most stable silver oxide species, delivering 231 mAh/g theoretical capacity as the industry-standard cathode for zinc-silver oxide batteries. Its intermediate antimicrobial potency ensures sustained, controlled ion release for wound dressings and biomedical coatings. As a crystallite modifier, it reduces bioactive glass crystallite size by 10–14%. Enables chemoselective TBAF-mediated cross-coupling in pharma synthesis. Substituting with AgO or Ag nanoparticles compromises reproducibility—insist on genuine Ag₂O.

Molecular Formula Ag2O
Molecular Weight 231.736 g/mol
CAS No. 11113-88-5
Cat. No. B3333534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver Oxide
CAS11113-88-5
Molecular FormulaAg2O
Molecular Weight231.736 g/mol
Structural Identifiers
SMILES[O-2].[Ag+].[Ag+]
InChIInChI=1S/2Ag.O/q2*+1;-2
InChIKeyNDVLTYZPCACLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Oxide (Ag2O) CAS 11113-88-5: Baseline Properties and Procurement Considerations


Silver oxide (Ag2O), with CAS number 11113-88-5, is an inorganic compound consisting of monovalent silver and oxygen with a molecular weight of 231.74 g/mol and a density of 7.483 g/mL at 25°C . It exists as a dark brown to black powder that decomposes to metallic silver and oxygen upon heating with an onset thermal degradation temperature of approximately 335°C for control samples [1]. Ag2O is poorly soluble in water but soluble in acids and ammonia, and serves as the most stable silver oxide species among the three oxidation states of silver oxides (monovalent Ag2O, divalent AgO, and trivalent Ag2O3) [2]. For procurement purposes, Ag2O is distinguished by its balance of oxidative reactivity, thermal stability, and broad utility across catalysis, electrochemical energy storage, and antimicrobial applications.

Why Generic Substitution of Silver Oxide Fails: Critical Performance Divergence from AgO and Other Silver Species


Generic substitution of silver oxide with alternative silver-based materials or other oxidation states is not scientifically valid due to substantial differences in oxidation state, electrochemical capacity, catalytic behavior, thermal stability, and ionic release kinetics. Monovalent Ag2O exhibits a theoretical specific capacity of 231 mAh/g in battery applications, while divalent AgO provides approximately 30–40% higher capacity but at the cost of reduced structural stability and different discharge voltage characteristics [1]. In catalytic peroxymonosulfate (PMS) activation for pollutant degradation, AgO demonstrates higher initial activity than Ag2O but suffers from different reusability and stability profiles [2]. Furthermore, the bactericidal efficacy of silver-containing materials varies significantly depending on silver speciation and bioavailability, with Ag2O positioned between highly soluble AgNO3 and metallic Ag nanoparticles in antimicrobial potency [3]. These fundamental differences in performance, stability, and application-specific behavior preclude simple material interchange without compromising experimental reproducibility or product quality.

Silver Oxide Ag2O: Quantitative Head-to-Head Evidence for Scientific Selection and Procurement


Ag2O vs. AgO in Peroxymonosulfate Activation: Comparative Degradation Efficiency and Catalyst Recyclability

In a direct head-to-head comparison of silver oxides for peroxymonosulfate (PMS) activation in pollutant degradation, AgO/PMS demonstrated higher initial activity for p-nitrophenol degradation than Ag2O/PMS; however, AgO also exhibited superior reusability and stability across multiple catalytic cycles. The stability experiment and structural changes characterized via XRD, FTIR, and XPS revealed that Ag2O undergoes more significant structural degradation during repeated catalytic use relative to AgO [1].

Catalysis Wastewater treatment Advanced oxidation processes

Ag2O vs. AgO in Battery Cathode Applications: Theoretical Capacity and Practical Energy Density Comparison

Monovalent silver oxide (Ag2O) and divalent silver oxide (AgO) exhibit fundamentally different electrochemical capacities as battery cathode materials. Ag2O provides a theoretical specific capacity of 231 mAh/g by weight and 1640 Ah/L by volume [1]. In contrast, AgO-based cathodes deliver approximately 15–40% larger capacity than conventional Ag2O cells, with some sources reporting that AgO possesses an energy density per unit weight 1.87 times larger and per unit volume 1.94 times larger than Ag2O [2]. However, Ag2O remains the most stable silver oxide species in alkaline electrolytes, whereas AgO exhibits progressive thermal transformation to Ag2O upon heating in the 373–473 K (100–200°C) range [3], indicating Ag2O as the thermodynamically more stable form.

Electrochemistry Battery materials Energy storage

Ag2O vs. Ag Nanoparticles vs. AgNO3: Quantitative Ranking of Bactericidal Efficacy

A systematic comparative evaluation of different silver-containing materials ranked their bactericidal effects in the following descending order: AgNO3 > Ag-ZSM-5 zeolite > Ag2O > commercial silver-exchanged zeolite (granular) > commercial silver-exchanged zeolite (pellets) > Ag nanoparticles [1]. This study established that Ag2O provides intermediate bactericidal activity—stronger than metallic silver nanoparticles (which at ~100 nm size showed no bactericidal effects) but less potent than highly soluble ionic silver sources like AgNO3. The observed potency correlates directly with the bioavailability of ionic silver (Ag+) released from each material [1]. In separate studies on green-synthesized Ag2O nanoparticles, minimum inhibitory concentration (MIC) values against wound-associated bacteria were determined to be 3.75 mg/cm³ for bacteria and 15 mg/cm³ for fungi, with minimum bactericidal concentration (MBC) values of 7.50 mg/cm³ and 15.00 mg/cm³, respectively [2].

Antimicrobial materials Biomedical materials Silver speciation

Ag2O as a Crystallite Size Modifier in Composite Materials: Quantitative XRD Evidence

In phosphate bioactive glass (PBG) composites, the addition of Ag2O produces a quantifiable reduction in average crystallite size as determined by X-ray diffraction (XRD) analysis. Without Ag2O addition, the average crystallite size was measured at 36.2 nm. As Ag2O concentration increased to 0.25, 0.5, and 0.75 wt%, the average crystallite size decreased to 31.7 nm, 31.0 nm, and 32.8 nm, respectively [1]. This represents a crystallite size reduction of approximately 10–14% relative to the Ag2O-free baseline. The same study demonstrated that Ag2O addition also induced the formation of a new cubic phase detectable in the XRD pattern and increased the intensity of calcium and strontium diphosphate phases [1]. Additionally, average lattice strain increased from 3.41 × 10⁻³ to 4.40 × 10⁻³ upon increasing Ag2O content from 0 g to 0.5 wt% [1].

Materials science Composite materials Glass and ceramics

Ag2O vs. AgO: Thermal Stability and Phase Transformation Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal distinct thermal stability profiles between Ag2O and AgO. For control Ag2O samples, the onset temperature of thermal degradation is approximately 335°C, with weight loss corresponding to decomposition to metallic silver and oxygen [1]. In contrast, AgO undergoes transformation to Ag2O upon heating in the 373–473 K (100–200°C) temperature range, and this transformation product (Ag2O) remains stable to temperatures exceeding 623 K (350°C) before complete decomposition to Ag and O2 occurs at 673 K (400°C) [2]. This two-step thermal profile for AgO—initial reduction to Ag2O followed by subsequent decomposition—contrasts with the single-step decomposition of pristine Ag2O. The thermal energy required to decompose Ag2O can vary by -12.47% to +71.58% depending on sample treatment conditions relative to control [1].

Thermal analysis Phase stability Materials characterization

Ag2O in Cross-Coupling Reactions: Chemoselective Arylation vs. Alternative Silver Reagents

Silver oxide (Ag2O) in combination with catalytic tetrabutylammonium fluoride (TBAF) enables efficient and chemoselective cross-coupling of functional trimethylsilylpyridines with heteroaromatic and aromatic halides . This Ag2O-mediated methodology provides access to arylpyridines and bihetaryl compounds with demonstrated chemoselectivity that distinguishes it from other silver reagents. While specific yield data for alternative silver reagents is not provided in the available abstract, the reported methodology establishes Ag2O as a competent mediator for selective arylation reactions requiring compatibility with sensitive functional groups such as chloro- and methyl-substituted pyridine substrates .

Organic synthesis Cross-coupling catalysis Organometallic chemistry

Silver Oxide Ag2O: Optimal Research and Industrial Application Scenarios Based on Differentiated Performance


Primary Zinc-Silver Oxide Battery Cathodes for Stable, Long-Shelf-Life Energy Storage

Ag2O is the preferred cathode material for commercial primary zinc-silver oxide batteries where stable discharge voltage and long shelf life are critical requirements. The monovalent form provides a theoretical capacity of 231 mAh/g [1] and is typically blended with 1–5% graphite to improve initial closed-circuit voltage [1]. While divalent AgO offers 15–40% higher capacity [2], Ag2O remains the industry standard for button cells in watches, hearing aids, and medical devices due to its superior stability in alkaline electrolytes and predictable single-voltage discharge plateau. The global silver oxide button battery market was valued at USD 1,865 million in 2024, with the broader zinc-silver battery market projected to grow at 7.1% CAGR through 2032 [3], driven by demand from medical device and aerospace sectors. Procurement for battery applications should prioritize Ag2O purity and particle size specifications, as graphite impurity interactions can accelerate decomposition during storage [1].

Intermediate-Activity Antimicrobial Coatings and Biomedical Materials Requiring Sustained Silver Ion Release

Ag2O occupies a strategic intermediate position in the silver antimicrobial potency spectrum—more active than metallic Ag nanoparticles but less aggressive than highly soluble AgNO3 [1]. This makes Ag2O particularly suitable for antimicrobial coatings, wound dressings, and biomedical devices requiring sustained, moderate silver ion release over extended periods. Green-synthesized Ag2O nanoparticles demonstrate MIC values of 3.75 mg/cm³ against wound-associated bacteria and 15 mg/cm³ against fungi [2], providing quantifiable efficacy benchmarks for formulation development. Unlike AgNO3, which releases ions rapidly and may cause cytotoxicity concerns at high local concentrations, Ag2O's low aqueous solubility enables controlled, prolonged release. When procuring Ag2O for antimicrobial applications, particle size and surface area specifications directly impact ion release kinetics and should be verified against intended application requirements.

Composite Material Dopant for Microstructural Control in Bioactive Glasses and Ceramics

Ag2O functions as an effective crystallite size modifier in phosphate bioactive glass (PBG) composites, enabling tunable microstructural properties for biomedical implant and optical glass applications. The addition of Ag2O at 0.25–0.75 wt% reduces average crystallite size from 36.2 nm to 31.0–32.8 nm, representing a 10–14% reduction relative to undoped composites [1]. Concurrently, Ag2O addition increases average lattice strain from 3.41×10⁻³ to 4.40×10⁻³ [1], providing additional microstructural tuning capability. This crystallite size refinement occurs alongside the formation of a new cubic phase and enhanced intensity of calcium and strontium diphosphate phases [1], indicating that Ag2O serves dual roles as both a structural modifier and phase evolution promoter. Procurement for composite glass applications should specify Ag2O concentration tolerance and particle size distribution, as these parameters directly influence the resulting microstructure and bioactive performance.

Organic Synthesis Reagent for Chemoselective Cross-Coupling of Functionalized Pyridines

Ag2O in combination with catalytic tetrabutylammonium fluoride (TBAF) enables efficient and chemoselective cross-coupling of functional trimethylsilylpyridines with heteroaromatic and aromatic halides, providing synthetic access to arylpyridines and bihetaryl compounds [1]. This methodology demonstrates compatibility with chloro- and methyl-substituted pyridine substrates, offering a distinct synthetic route for pharmaceutical intermediate and fine chemical production where selective activation of silyl protecting groups is required [1]. Compared to other silver-mediated coupling protocols, the Ag2O/TBAF system provides a predictable and reproducible activation profile. For synthetic chemistry procurement, Ag2O reagent grade specifications should be verified, as trace metal impurities and particle morphology can influence reaction kinetics and yield reproducibility.

Technical Documentation Hub

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